

Introduction: A Privileged Scaffold with Versatile Functionality

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Compound of Interest

Compound Name: 4-ethynyloxane-4-carboxylic acid

CAS No.: 2167622-62-8

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The tetrahydropyran (THP) ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.^[1] Its conformational rigidity and ability to act as a bioisostere of a cyclohexane ring, while introducing a polar oxygen atom for potential hydrogen bonding, make it an attractive moiety for modulating the pharmacokinetic properties of drug candidates.^{[1][2]} The incorporation of a carboxylic acid at the 4-position introduces a key functional group capable of forming strong ionic and hydrogen bond interactions with biological targets. Furthermore, the addition of an ethynyl group at the same position provides a rigid, linear linker and a versatile handle for further chemical modifications, including "click chemistry."

This technical guide provides a comprehensive overview of 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid, a molecule that combines these three valuable structural motifs. Due to the limited availability of direct experimental data for this specific compound, this guide will focus on a proposed synthetic route, predicted physicochemical properties based on its constituent functional groups, and a discussion of its potential applications in the field of drug discovery and development.

Proposed Synthesis of 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid

A plausible three-step synthetic pathway for 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid is proposed, commencing with the commercially available starting material, tetrahydro-4H-pyran-4-one.



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Caption: Proposed synthetic pathway for 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid.

Step 1: Synthesis of Tetrahydro-4H-pyran-4-one (Starting Material)

Tetrahydro-4H-pyran-4-one is a key intermediate and can be synthesized via several methods. One scalable approach involves the reaction of 3-chloropropionyl chloride with ethylene gas in the presence of a Lewis acid catalyst, followed by hydrolysis and cyclization.[3]

Experimental Protocol:

- To a cooled reactor (-10 °C), add 3-chloropropionyl chloride and aluminum trichloride.
- While stirring, introduce ethylene gas, maintaining the temperature below 10 °C.
- In a separate vessel, prepare a mixture of water and hydrochloric acid, cooled to 0 °C.
- Transfer the reaction mixture from the first step into the acidic water, stir, and allow the layers to separate to obtain 1,5-dichloropentan-3-one.
- In a new reactor, combine water, phosphoric acid, and sodium dihydrogen phosphate.
- Heat the mixture to reflux and add the 1,5-dichloropentan-3-one.

- After the reaction is complete, cool the mixture and extract the product.
- Purify the crude product by vacuum distillation to yield tetrahydro-4H-pyran-4-one.[3]

Step 2: Ethynylation of Tetrahydro-4H-pyran-4-one

The introduction of the ethynyl group at the C4 position can be achieved through the nucleophilic addition of an acetylide anion to the ketone. Lithium acetylide, prepared in situ from acetylene gas and a strong base, is a common reagent for this transformation.

Experimental Protocol:

- In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve lithium acetylide ethylenediamine complex in anhydrous tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF to the cooled acetylide solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 4-ethynyltetrahydro-2H-pyran-4-ol.

Step 3: Oxidation of 4-ethynyltetrahydro-2H-pyran-4-ol to the Carboxylic Acid

The oxidation of the tertiary propargylic alcohol to the corresponding carboxylic acid is the final and most challenging step. Jones oxidation is a classic and effective method for this transformation.^[4]

Experimental Protocol:

- Prepare the Jones reagent by dissolving chromium trioxide (CrO_3) in concentrated sulfuric acid, then diluting with water.
- In a flask, dissolve the 4-ethynyltetrahydro-2H-pyran-4-ol from the previous step in acetone and cool the solution in an ice bath.
- Slowly add the prepared Jones reagent dropwise to the stirred acetone solution. A color change from orange/red to green will be observed.
- After the addition is complete, continue stirring at 0 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 4 hours.
- Quench the reaction by adding isopropanol until the orange color disappears completely.
- Remove the acetone under reduced pressure.
- Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid.
- Further purification can be achieved by recrystallization or column chromatography.

Physicochemical Properties

The following properties are predicted based on the chemical structure of 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid.

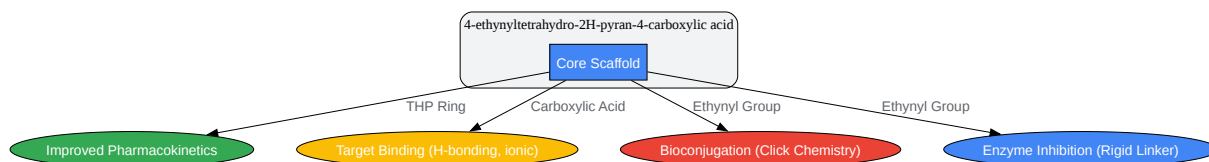
| Property | Predicted Value/Description | Rationale |
|-------------------|---|---|
| Molecular Formula | C ₈ H ₁₀ O ₃ | Based on the chemical structure. |
| Molecular Weight | 154.16 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small molecule carboxylic acids. |
| pKa | ~4-5 | The pKa of a typical carboxylic acid is in this range. The electron-withdrawing effect of the ethynyl group may slightly lower the pKa.[5][6] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, THF). Sparingly soluble in water. Insoluble in nonpolar organic solvents (e.g., hexanes). | The carboxylic acid and ether functionalities impart polarity and hydrogen bonding capabilities, promoting solubility in polar solvents. The hydrocarbon backbone limits water solubility.[7] |
| LogP | ~1.0 - 1.5 (estimated) | The molecule has both hydrophilic (carboxylic acid, ether) and lipophilic (alkyne, pyran ring) character. |

Predicted Spectroscopic Data

| Spectroscopy | Characteristic Peaks |
|------------------------|--|
| ^1H NMR | δ ~11-12 ppm (s, 1H, -COOH), δ ~3.5-4.0 ppm (m, 4H, -CH ₂ -O-CH ₂ -), δ ~2.5-2.7 ppm (s, 1H, -C \equiv C-H), δ ~1.8-2.2 ppm (m, 4H, -CH ₂ -C-CH ₂ -). The terminal alkyne proton is shielded and appears at a relatively high field.[8] |
| ^{13}C NMR | δ ~170-180 ppm (-COOH), δ ~80-90 ppm (-C \equiv CH), δ ~70-80 ppm (-C \equiv CH), δ ~60-70 ppm (-CH ₂ -O-CH ₂ -), δ ~40-50 ppm (quaternary carbon), δ ~30-40 ppm (-CH ₂ -C-CH ₂ -). |
| IR (cm ⁻¹) | 3300 (sharp, \equiv C-H stretch), 3300-2500 (broad, O-H stretch of carboxylic acid), 2110-2140 (weak, C \equiv C stretch), 1700-1725 (strong, C=O stretch).[9][10][11] |

Applications in Drug Development

The unique combination of a tetrahydropyran ring, a carboxylic acid, and an ethynyl group makes 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid a promising building block for drug discovery.



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Caption: Potential applications of the title compound in drug discovery.

- **Modulation of Physicochemical Properties:** The THP moiety is often used to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] It can reduce lipophilicity compared to a cyclohexane ring, which may lead to improved solubility and reduced metabolic liabilities.
- **Target Engagement:** The carboxylic acid group is a key pharmacophoric feature in many drugs, acting as a hydrogen bond donor and acceptor, and forming salt bridges with basic residues (e.g., lysine, arginine) in protein active sites.
- **Bioorthogonal Chemistry:** The terminal alkyne serves as a versatile handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of the molecule to other entities, such as fluorescent probes, affinity tags, or larger biomolecules like antibodies, to create antibody-drug conjugates (ADCs).[2]
- **Structural Scaffolding:** The rigid, linear nature of the ethynyl group can act as a linker to position other pharmacophoric elements with precise geometry for optimal interaction with a biological target. It is a common feature in many kinase inhibitors and other enzyme-targeted drugs.

In conclusion, while 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid is not a widely studied molecule, its structural components suggest significant potential as a valuable building block in the design and synthesis of novel therapeutic agents. The proposed synthetic route provides a practical approach to its preparation, and its predicted properties make it an attractive candidate for incorporation into drug discovery programs.

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